テロメスタチン

説明

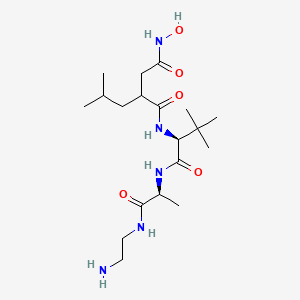

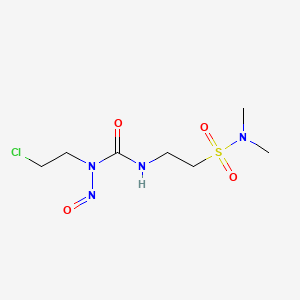

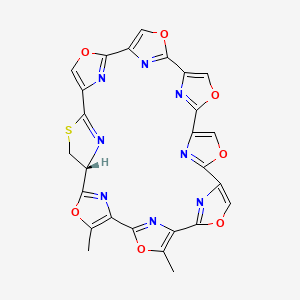

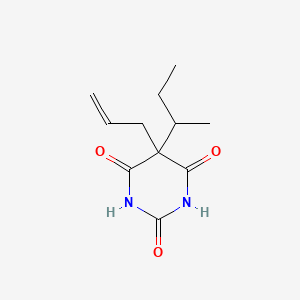

Telomestatin is a member of 1,3-oxazoles.

Telomestatin is a natural product found in Streptomyces anulatus with data available.

科学的研究の応用

テロメラーゼ阻害

テロメスタチンは強力なテロメラーゼ阻害剤です . テロメラーゼは、染色体の末端に位置するテロメア領域のDNA鎖の3'末端にDNA配列の繰り返しを付加する酵素です。このプロセスにより、染色体の分解を防ぎます。 テロメスタチンはこの酵素を阻害する能力を持ち、特に癌の治療において治療の可能性を秘めています .

G-四重鎖安定化

テロメスタチンは、G-四重鎖構造を安定化させる能力を持っています . これらは、テロメア5'-TTAGGG-3'/5'-UUAGGG-3繰り返しや遺伝子調節領域などの核酸のグアニンリッチ配列によって形成される高次構造です . この安定化は、テロメア合成酵素であるテロメラーゼを阻害することができ、テロメスタチンを癌研究における貴重なツールとしています .

癌治療

テロメラーゼ阻害活性とG-四重鎖安定化特性により、テロメスタチンは癌の治療薬としての可能性を秘めています . 非毒性用量で、ヒト癌細胞のテロメアの段階的な短縮と最終的な危機を誘発できます。 高用量では、迅速な複製ストレスとDNA損傷応答を引き起こし、急性細胞死をもたらします .

遺伝子調節

テロメスタチンは、G4含有遺伝子の転写と翻訳を抑制することができます . この特性は、テロメスタチンの抗癌効果にも関連しています .

生合成研究

テロメスタチン生合成に関与する遺伝子クラスターが特定されました . この発見は、さらなる利用と応用に必要なテロメスタチンの生産と構造の多様化を改善するのに役立ちます .

誘導体の開発

テロメスタチン生合成経路におけるTlsCコアペプチド配列を交換すると、新規テロメスタチン誘導体の生成につながります . これは、医薬品開発のための天然ペプチド製品の化学的多様性を拡大する可能性を開きます .

作用機序

Target of Action

Telomestatin, a macrocyclic chemical compound, primarily targets the telomerase enzyme in cancer cells . This enzyme plays a crucial role in maintaining the length of telomeres, which are specialized structures at the tips of eukaryotic linear chromosomes . Telomerase ensures chromosomal stability by maintaining telomere length, allowing cells to avert senescence .

Mode of Action

Telomestatin acts by inhibiting the telomerase activity of cancer cells . It interacts with the guanine quartet via π-stacking and potently stabilizes G-quadruplex (G4) structures . These G4 structures are higher-order structures formed by guanine-rich sequences of nucleic acids, such as the telomeric 5′-TTAGGG-3′ repeats . Telomestatin induces the formation of basket-type G4 structures from hybrid-type G-quadruplexes in the telomeric region .

Biochemical Pathways

The stabilization of G4 structures by Telomestatin affects various biological events, including replication, transcription, and translation . This stabilization inhibits the telomere-synthesizing enzyme telomerase, leading to the gradual shortening of telomeres and eventual crisis in human cancer cells . Higher doses of Telomestatin can trigger prompt replication stress and DNA damage responses, resulting in acute cell death .

Pharmacokinetics

It is known that telomestatin is rare, labile, and insoluble . Synthetic oxazole Telomestatin derivatives have been developed to improve its therapeutic efficacy in preclinical cancer models .

Result of Action

The primary result of Telomestatin’s action is the inhibition of telomerase activity, leading to the gradual shortening of telomeres in cancer cells . This eventually leads to a state of crisis in the cells, characterized by halted proliferation and cell death . At higher doses, Telomestatin can induce acute cell death through replication stress and DNA damage responses .

Action Environment

It is known that cellular signaling pathways and environmental cues can modulate the activity or expression of splicing factors, thereby indirectly modulating telomerase activity .

生化学分析

Biochemical Properties

Telomestatin plays a crucial role in biochemical reactions by interacting with guanine-rich sequences of nucleic acids, particularly in the telomeric regions. It stabilizes G-quadruplex structures by binding to the guanine quartet through π-stacking interactions . This stabilization inhibits the telomere-synthesizing enzyme telomerase, leading to telomere shortening and eventual cell death in cancer cells. Telomestatin also interacts with proteins such as Protection of Telomere 1 (POT1), inhibiting its binding to telomeric sequences and causing telomere dysfunction .

Cellular Effects

Telomestatin has significant effects on various types of cells and cellular processes. In cancer cells, it induces the formation of basket-type G-quadruplex structures, leading to a decrease in telomerase activity and subsequent cell death due to Hayflick type senescence . Telomestatin also affects cell signaling pathways, gene expression, and cellular metabolism by stabilizing G-quadruplex structures in gene regulatory regions . This results in the suppression of transcription and translation of G4-containing genes, contributing to its anticancer effects .

Molecular Mechanism

The molecular mechanism of Telomestatin involves its binding interactions with guanine-rich sequences in telomeric DNA. By stabilizing G-quadruplex structures, Telomestatin inhibits the activity of telomerase, preventing the elongation of telomeres . This leads to telomere shortening and eventual cell death in cancer cells. Additionally, Telomestatin’s interaction with POT1 disrupts its telomeric function, causing telomere dysfunction and chromosomal instability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Telomestatin change over time. At non-toxic doses, Telomestatin induces gradual telomere shortening and eventual crisis in human cancer cells . Higher doses trigger prompt replication stress and DNA damage responses, resulting in acute cell death . The stability and degradation of Telomestatin in laboratory settings are crucial factors in its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Telomestatin vary with different dosages in animal models. Non-toxic doses induce gradual telomere shortening and eventual crisis in cancer cells, while higher doses cause prompt replication stress and DNA damage responses . At high doses, Telomestatin can trigger toxic or adverse effects, including acute cell death . These dosage-dependent effects highlight the importance of optimizing Telomestatin dosage for therapeutic applications.

Metabolic Pathways

Telomestatin is involved in metabolic pathways that regulate telomere maintenance and cellular senescence. By stabilizing G-quadruplex structures, Telomestatin inhibits telomerase activity and induces telomere shortening . This affects metabolic flux and metabolite levels, contributing to its anticancer effects. The interaction of Telomestatin with enzymes and cofactors involved in telomere maintenance is a key aspect of its metabolic pathways.

Transport and Distribution

Within cells and tissues, Telomestatin is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by its binding to guanine-rich sequences in telomeric DNA . The transport and distribution of Telomestatin are crucial for its effectiveness in stabilizing G-quadruplex structures and inhibiting telomerase activity.

Subcellular Localization

Telomestatin’s subcellular localization is primarily in the telomeric regions of chromosomes, where it stabilizes G-quadruplex structures . This localization is directed by its binding interactions with guanine-rich sequences and is essential for its activity and function. The targeting signals and post-translational modifications that direct Telomestatin to specific compartments or organelles are important factors in its subcellular localization.

特性

IUPAC Name |

4,8-dimethyl-3,7,11,15,19,23,27-heptaoxa-31-thia-33,34,35,36,37,38,39,40-octazanonacyclo[28.2.1.12,5.16,9.110,13.114,17.118,21.122,25.126,29]tetraconta-2(40),4,6(39),8,10(38),12,14(37),16,18(36),20,22(35),24,26(34),28,30(33)-pentadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H14N8O7S/c1-9-17-24-30-14(6-39-24)21-28-12(4-37-21)19-27-11(3-35-19)20-29-13(5-36-20)22-31-15(7-38-22)26-32-16(8-42-26)23-33-18(10(2)40-23)25(34-17)41-9/h3-7,16H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSQVYZBDXIXCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=NC(=C(O3)C)C4=NC(=CO4)C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C8=NC(=CO8)C9=NC(CS9)C(=N2)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H14N8O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Telomestatin is a potent and specific ligand for G-quadruplex (GQ) DNA structures. [, , , , , , ] It exhibits high selectivity for GQ over duplex or single-stranded DNA. [, , ]

A: Telomestatin stabilizes G-quadruplexes through a combination of π-stacking interactions with the external G-tetrads and electrostatic interactions. [, , ] Molecular dynamics simulations have revealed multiple binding modes, including top stacking, bottom intercalation, and groove binding, with the bottom intercalation mode exhibiting the most favorable binding energy. []

A: Telomestatin binding to telomeric G-quadruplexes inhibits telomerase activity, leading to telomere shortening and ultimately inducing senescence and apoptosis in cancer cells. [, , , , , , ] It also disrupts telomere capping by displacing POT1, a single-stranded telomere-binding protein, from the telomeric overhang. [, ] This disruption leads to a DNA damage response at telomeres. [, ]

A: Yes, Telomestatin can bind to and stabilize G-quadruplexes located in the promoter regions of various genes, including c-MYC, PDGFR-β, and hTERT. [, , , ] This interaction can repress gene expression. [, , ]

A: Telomestatin (C30H24N8O7S) has a molecular weight of 636.63 g/mol. []

A: Yes, circular dichroism (CD) spectroscopy has been extensively used to characterize the interaction of Telomestatin with G-quadruplex structures. [, , , ]

A: Telomestatin has limited aqueous solubility, which can pose challenges for in vivo applications. [] To overcome this, researchers have explored the synthesis of telomestatin derivatives with improved solubility. []

ANone: Telomestatin itself does not possess catalytic properties. Its mechanism of action revolves around its ability to bind and stabilize G-quadruplex DNA structures.

A: Yes, molecular dynamics simulations and binding energy calculations, such as MMGBSA, have been extensively used to study the binding modes, dynamics, and energetics of Telomestatin's interaction with G-quadruplexes. [, , , ]

ANone: While specific QSAR models for Telomestatin are not extensively reported in the provided literature, the development of such models is an active area of research.

A: Studies have shown that the stereochemistry of the thiazoline ring in Telomestatin significantly impacts its binding affinity to G-quadruplexes. The (S)-enantiomer exhibits greater potency than the naturally occurring (R)-enantiomer. [] Additionally, modifying the isopropyl groups with aminoalkyl side chains has been explored to enhance solubility. []

A: Yes, several synthetic analogues of Telomestatin, such as HXDV and L2H2-6M(2)OTD, have been developed. [, ] These analogues exhibit varying degrees of potency and selectivity for G-quadruplexes. [, ]

A: The limited aqueous solubility of Telomestatin has prompted the exploration of formulation strategies to improve its delivery. One approach involves the use of citrate salts to enhance solubility for in vivo studies. []

ANone: The provided research papers primarily focus on the scientific aspects of Telomestatin. Information regarding specific SHE regulations is not discussed.

A: While the provided literature does not delve into detailed PK/PD studies, it does highlight the ability of Telomestatin to penetrate and persist within cells, suggesting cellular uptake and stability. []

A: Telomestatin has demonstrated antitumor activity in mouse xenograft models of leukemia and glioblastoma. [, ] Systemic administration of Telomestatin reduced tumor growth and induced apoptosis in these models. [, ]

A: Telomestatin's effects have been extensively studied in various human cancer cell lines, including leukemia (U937, NB4), multiple myeloma (ARD, ARP, MM1S), lung carcinoma (A549), and glioblastoma. [, , , , ] These studies have employed cell-based assays to assess telomerase activity, telomere length, cell growth, apoptosis, cell cycle progression, and gene expression. [, , , , ]

ANone: The provided literature does not mention any completed or ongoing clinical trials involving Telomestatin.

A: Some acute myeloid leukemia (AML) cells exhibit resistance to Telomestatin-induced apoptosis, suggesting the existence of resistance mechanisms. [] In A549 lung carcinoma cells, resistance to Telomestatin has been linked to the maintenance of active hTERT transcripts, potentially due to alterations in the splicing machinery. []

ANone: The limited aqueous solubility of Telomestatin poses challenges for drug delivery. Developing more soluble analogues and exploring novel drug delivery systems could enhance its therapeutic potential.

A: Telomere length and hTERT splicing patterns have been investigated as potential biomarkers for predicting the efficacy of Telomestatin and identifying resistance mechanisms. [, ]

ANone: Various techniques have been utilized, including:

- Circular Dichroism (CD) Spectroscopy: To characterize the conformation and stability of G-quadruplexes in the presence of Telomestatin. [, , , ]

- Polymerase Stop Assay: To determine the ability of Telomestatin to stabilize G-quadruplexes and inhibit DNA polymerase activity. [, , ]

- Surface Plasmon Resonance (SPR): To measure the binding kinetics and affinity of Telomestatin to G-quadruplexes. []

- Telomere Hybridisation Protection Assay (HPA): To quantify telomeric G-tail length in cells treated with Telomestatin. []

- Chromatin Immunoprecipitation (ChIP) Assay: To investigate the effect of Telomestatin on the binding of telomere-associated proteins. []

- Single Molecule Techniques: Such as laser tweezers and fluorescence microscopy, to study the dynamics and heterogeneity of Telomestatin-G-quadruplex interactions at the single-molecule level. [, ]

ANone: The environmental impact and degradation of Telomestatin are not addressed in the provided research papers.

A: Telomestatin exhibits limited aqueous solubility. [] This property poses challenges for its formulation and delivery. [] Researchers have explored the synthesis of analogues with improved solubility, such as those containing alkylamino side chains. []

ANone: The specific details regarding the validation of analytical methods used in the provided research are not extensively discussed.

ANone: Information regarding quality control and assurance measures for Telomestatin is not provided in the research papers.

ANone: The potential immunogenicity and immunological responses associated with Telomestatin are not discussed in the provided literature.

ANone: Information regarding Telomestatin's interactions with drug transporters is not available in the provided research.

ANone: The potential for Telomestatin to induce or inhibit drug-metabolizing enzymes is not addressed in the provided research.

ANone: Data on the biocompatibility and biodegradability of Telomestatin are not available in the provided research.

A: Several G-quadruplex stabilizing compounds, such as TMPyP4, BRACO19, and diseleno sapphyrin (Se2SAP), have been investigated as potential alternatives to Telomestatin. [, , ] These compounds exhibit varying degrees of potency, selectivity, and biological effects compared to Telomestatin. [, , ]

ANone: The research papers do not discuss strategies for recycling or waste management related to Telomestatin.

ANone: The research on Telomestatin utilizes standard research infrastructure and resources common to medicinal chemistry, chemical biology, and cancer research laboratories.

ANone: The discovery of Telomestatin as a potent telomerase inhibitor marked a significant milestone in the field of G-quadruplex-targeted drug discovery. Its unique mechanism of action and high selectivity for G-quadruplexes have spurred further research into its therapeutic potential and the development of novel analogues.

ANone: Research on Telomestatin draws upon expertise from various disciplines, including:

- Medicinal Chemistry: Design and synthesis of Telomestatin analogues with improved properties. [, ]

- Chemical Biology: Understanding the molecular mechanisms underlying Telomestatin's interactions with G-quadruplexes and its cellular effects. [, , , ]

- Cancer Biology: Evaluating the antitumor activity of Telomestatin in vitro and in vivo, identifying resistance mechanisms, and exploring potential biomarkers. [, , , ]

- Computational Chemistry: Modeling the binding modes and dynamics of Telomestatin-G-quadruplex interactions to guide the design of more potent and selective ligands. [, , , ]

- Biophysics: Investigating the mechanical properties of G-quadruplexes and how Telomestatin binding alters these properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-acetyl-6,9,11-trihydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1682927.png)